4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIPVKRTLSCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline is synthesized via the Bischler-Napieralski reaction, involving cyclodehydration of β-phenylethylamide derivatives. For instance, treatment of N-acyl-β-phenylethylamine with phosphoryl chloride (POCl₃) yields the corresponding tetrahydroisoquinoline.
Sulfonation of 1,2,3,4-Tetrahydroisoquinoline
The secondary amine of tetrahydroisoquinoline reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C to form the sulfonyl chloride intermediate. This step requires strict temperature control to minimize side reactions:
Synthesis of 2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)ethylamine
Protection of Ethylenediamine
Ethylenediamine is mono-protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-ethylenediamine , preventing over-sulfonylation:
Sulfonamide Bond Formation
N-Boc-ethylenediamine reacts with 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide intermediate:
Reaction Conditions :
Deprotection of the Boc Group
The Boc-protected amine is treated with trifluoroacetic acid (TFA) in DCM to yield the free amine:
Amide Coupling with 4-Bromobenzoyl Chloride
Activation of 4-Bromobenzoic Acid
4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene:
Coupling Reaction
The free amine reacts with 4-bromobenzoyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base:
Reaction Conditions :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: : 4-bromo-benzoic acid
Reduction: : 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide sulfide
Substitution: : 4-hydroxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: : It can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its pharmacological and physicochemical properties, 4-bromo-N-[2-(THIQ-2-sulfonyl)ethyl]benzamide is compared below with three classes of analogs:
THIQ-Sulfonyl Benzamide Derivatives (Kv1.1–1.2 Inhibitors)
identifies compounds 8 , 9 , 12 , and 11 as close analogs sharing the THIQ-sulfonyl benzamide core. Key differences include:
- Substituents : Compound 11 lacks the bromine substituent, instead featuring a carboxyl group, while 8 , 9 , and 12 have varying aromatic substituents (e.g., methyl, chloro).
- Tanimoto Similarity : The target compound shares a Tanimoto similarity of ≤0.7 with 11 but >0.8 with 8 , 9 , and 12 , indicating higher structural overlap with the latter group .
- Drug-Likeness : Quantitative Estimate of Drug-likeness (QED) scores for these analogs range from −1 to 0.5, aligning with drug-like thresholds (0–2). The brominated derivative’s QED is estimated to fall within this range, though experimental validation is needed .
Data Table 1: Structural and Pharmacokinetic Comparison
| Compound | Substituent (R) | Tanimoto Similarity | QED Score | Biological Target |
|---|---|---|---|---|
| Target Compound | 4-Br | N/A | ~0.5* | Kv1.1–1.2 (predicted) |
| Compound 8 | 4-Cl | 0.82 | 0.3 | Kv1.1–1.2 inhibitor |
| Compound 11 | COOH | 0.70 | −0.5 | Kv1.1–1.2 inhibitor |
*Estimated based on structural analogs .
THIQ-Sulfonamide MGAT2 Inhibitors
describes 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-THIQ-6-sulfonamide , an MGAT2 inhibitor. Key distinctions include:
- Core Modifications : The MGAT2 inhibitor replaces the benzamide group with a fluorophenyl-sulfonamide moiety, enhancing lipophilicity and enzyme binding.
- Synthetic Efficiency : The target compound’s synthesis likely requires bromination and sulfonylation steps, whereas the MGAT2 inhibitor employs chlorosulfonylation and debromination for higher yields (45% vs. 6.8% in earlier routes) .
THIQ-Sulfonyl Hydrazide Antifungal Agents
highlights sulfonyl hydrazides containing the THIQ fragment, such as 4-methyl-N'-(THIQ-1-carbonothioyl)benzenesulfonohydrazide. Contrasts include:
- Functional Groups: The hydrazide derivatives replace the benzamide with a sulfonohydrazide group, critical for antifungal activity against laccase targets.
- Bioactivity : While the target compound’s bromobenzamide may favor ion channel modulation, hydrazides exhibit broader fungicidal activity (e.g., inhibition of Botrytis cinerea) .
Research Findings and Mechanistic Insights
- Synthetic Challenges : Bromination steps (as in the target compound) often require harsh conditions compared to fluorination or chlorination used in MGAT2 inhibitors .
Biological Activity
4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 423.3 g/mol. It features a bromine atom, a sulfonamide group, and a tetrahydroisoquinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN2O3S |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group enhances binding affinity to specific receptors or enzymes involved in pain modulation and inflammation.
Potential Targets:
- Opioid Receptors : Studies indicate that derivatives of tetrahydroisoquinoline can act as μ-opioid receptor (MOR) agonists, providing analgesic effects while minimizing side effects associated with traditional opioids .
- Phenylethanolamine N-Methyltransferase (PNMT) : Compounds similar to this benzamide have shown inhibitory effects on PNMT, suggesting potential applications in managing cardiovascular conditions .
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Analgesic Effects : Initial screenings have shown that derivatives can provide significant anti-nociceptive effects in animal models .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity due to the presence of the sulfonyl group which is known to modulate inflammatory pathways.
- Anticancer Activity : Related compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Opioid Agonists : Research highlighted the effectiveness of tetrahydroisoquinoline derivatives as MOR agonists with notable anti-nociceptive properties in murine models. The study concluded that specific structural modifications could enhance potency and reduce side effects associated with traditional opioid therapies .
- Inhibition of PNMT : A study demonstrated that certain tetrahydroisoquinoline derivatives significantly inhibited PNMT activity, suggesting their potential use in treating hypertension and other cardiovascular diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Bromine Substitution : The presence of the bromine atom is critical for enhancing lipophilicity and receptor binding.
- Sulfonamide Group : This functional group is essential for biological activity as it enhances solubility and interaction with target proteins.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases binding affinity |
| Sulfonamide presence | Enhances solubility and efficacy |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR to verify sulfonamide (-SO-) and benzamide (-CONH-) linkages. Key signals include δ 8.1–8.3 ppm (aromatic protons) and δ 3.5–4.0 ppm (tetrahydroisoquinoline CH groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry confirms molecular weight (e.g., m/z ~483.38) .
Q. Advanced Techniques
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfonamide group (S-N bond ~1.63 Å) and benzamide planar structure .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions .
What in vitro assays are recommended to evaluate its biological activity?
Q. Basic Screening
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases). IC values <10 µM suggest therapeutic potential .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic effects .
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to target proteins like carbonic anhydrase .
- Fluorescence Polarization : Measures displacement of fluorescent ligands in competitive binding assays .
How can contradictory data in biological activity studies be resolved?
Q. Methodological Approach
- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to detect non-linear effects .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR + enzymatic assay) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variation .
What computational methods are suitable for predicting target interactions?
Q. Advanced Computational Strategies
- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets like tyrosine kinases (PDB ID: 1T46). Prioritize poses with hydrogen bonds to sulfonamide oxygen .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
How can experimental design improve synthesis scalability?
Q. Advanced DoE Applications
- Factorial Design : Vary temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- Response Surface Methodology (RSM) : Maximize yield while minimizing byproduct formation (e.g., hydrolyzed benzamide) .
What stability studies are critical for long-term storage?
Q. Methodological Recommendations
- Forced Degradation : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., bromobenzene) .
- Lyophilization : Assess stability in lyophilized form vs. solution (DMSO or ethanol) .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced SAR Strategies
- Bioisosteric Replacement : Substitute bromine with Cl or CF to modulate lipophilicity (logP) .
- Scaffold Hopping : Replace tetrahydroisoquinoline with piperidine or morpholine to alter steric effects .
What challenges arise in purifying this compound, and how are they addressed?
Q. Advanced Purification
- Chiral Separation : Use chiral HPLC (Chiralpak IA column) if stereoisomers form during synthesis .
- Countercurrent Chromatography (CCC) : Resolve polar byproducts with a two-phase solvent system (hexane/ethyl acetate/methanol/water) .
What interdisciplinary applications exist beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
